molecular formula C10H10O4 B8807064 Ethyl 5-formyl-2-hydroxybenzoate CAS No. 41489-78-5

Ethyl 5-formyl-2-hydroxybenzoate

Cat. No.: B8807064
CAS No.: 41489-78-5
M. Wt: 194.18 g/mol
InChI Key: SUQKXSPBCYWEGU-UHFFFAOYSA-N
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Description

Ethyl 5-formyl-2-hydroxybenzoate (CAS: Discontinued, Ref: 10-F773700) is an ester derivative of 5-formylsalicylic acid, characterized by an ethyl ester group at the carboxylic acid position and a formyl substituent at the 5-position of the aromatic ring. It shares structural similarities with methyl esters of substituted benzoic acids, such as mthis compound (CAS: 41489-76-3), which is more extensively studied .

Properties

CAS No.

41489-78-5

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

IUPAC Name

ethyl 5-formyl-2-hydroxybenzoate

InChI

InChI=1S/C10H10O4/c1-2-14-10(13)8-5-7(6-11)3-4-9(8)12/h3-6,12H,2H2,1H3

InChI Key

SUQKXSPBCYWEGU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)C=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 5-Formyl-2-Hydroxybenzoate

Structural and Physical Properties :

  • Molecular Formula : C₉H₈O₄ (identical backbone; ethyl vs. methyl ester group)
  • Melting Point : 81°C (methyl ester) .
  • Synthetic Utility : Widely used as a precursor in medicinal chemistry. For example, it reacts with urea/thiourea to form imine intermediates for Alzheimer’s drug candidates targeting Aβ-ABAD interactions .
  • Commercial Status : Actively synthesized and available for research, unlike its ethyl analog .

Key Differences :

Other Substituted Benzoate Esters

a) Methyl Glycolate (CAS: 96-35-5)
  • Structure : Simpler ester with a hydroxyl group adjacent to the ester moiety.
  • Application : Used in polymer and cosmetic industries. Lacks the aromatic and formyl substituents of 5-formyl-2-hydroxybenzoate esters, reducing its utility in pharmaceutical synthesis .
b) Ethyl 3-(N,N-Dimethylamino)acrylate (CAS: 924-99-2)
  • Structure: Features an acrylate backbone with a dimethylamino group.
  • Reactivity : The α,β-unsaturated ester enables conjugate addition reactions, unlike the aromatic electrophilic substitution chemistry of 5-formyl-2-hydroxybenzoate derivatives .
c) Methyl Mandelate (CAS: 20698-91-3 / 21210-43-5)
  • Structure : Chiral ester of mandelic acid.
  • Bioactivity : Used in asymmetric synthesis and as a resolving agent. The absence of a formyl group limits its role in forming Schiff bases compared to 5-formyl-2-hydroxybenzoate esters .

Data Table: Comparative Analysis of Selected Esters

Compound Name CAS Number Molecular Formula Key Functional Groups Applications Commercial Availability
This compound Discontinued C₁₀H₁₀O₄ Ethyl ester, Formyl, Hydroxyl Limited (discontinued) No
Mthis compound 41489-76-3 C₉H₈O₄ Methyl ester, Formyl, Hydroxyl Alzheimer’s drug synthesis Yes
Methyl Glycolate 96-35-5 C₃H₆O₃ Hydroxyl, Methyl ester Polymers, cosmetics Yes
Ethyl 3-(N,N-Dimethylamino)acrylate 924-99-2 C₇H₁₃NO₂ Acrylate, Dimethylamino Organic synthesis Yes

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